![molecular formula C17H19N3O5S B2423701 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine CAS No. 2034451-08-4](/img/structure/B2423701.png)
2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine
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Description
2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine is a useful research compound. Its molecular formula is C17H19N3O5S and its molecular weight is 377.42. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Studies have explored the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, research on the synthesis of 2-hydroxypyrazolo[1,5-a]pyridine demonstrated methodologies for functionalizing heterocycles, which could be relevant to the manipulation of “2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine” for pharmaceutical applications (Ochi et al., 1976).
Antimicrobial Activity
Several studies have reported on the synthesis and antimicrobial activity of pyridine derivatives, highlighting their potential in addressing bacterial and fungal infections. For example, research into new pyridine derivatives demonstrated their ability to combat various strains of bacteria and fungi, suggesting that compounds with similar structural features could be explored for antimicrobial properties (Patel, Agravat, & Shaikh, 2011).
Synthesis of Fused Heterocycles
The synthesis of 1-aryl-5-methoxypyrrolones as synthons for fused heterocycles offers insights into constructing complex molecular architectures, which might be applicable in creating diverse derivatives of the query compound for enhanced biological activities (El-Nabi, 2002).
Inhibitors of Biological Targets
Research into isatin 1,2,3-triazoles as potent inhibitors against caspase-3 demonstrates the potential of heterocyclic compounds to serve as inhibitors for specific enzymes, suggesting similar possibilities for the query compound in drug discovery and development (Jiang & Hansen, 2011).
properties
IUPAC Name |
2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxy-3-methoxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-23-16-17(19-7-6-18-16)25-13-4-8-20(11-13)26(21,22)14-2-3-15-12(10-14)5-9-24-15/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALKWBRKRNDKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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